3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde
Description
3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde is a benzaldehyde derivative featuring a methoxy group (-OCH₃) at the 3-position and a phenylsulfanylmethyl (-CH₂SPh) substituent at the 4-position of the aromatic ring.
Properties
IUPAC Name |
3-methoxy-4-(phenylsulfanylmethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-15-9-12(10-16)7-8-13(15)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLJUMSIVYCPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259017 | |
| Record name | 3-Methoxy-4-[(phenylthio)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438532-51-5 | |
| Record name | 3-Methoxy-4-[(phenylthio)methyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438532-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-[(phenylthio)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and phenylthiomethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Mechanism: The phenylthiomethyl chloride undergoes nucleophilic substitution with the 3-methoxybenzaldehyde, resulting in the formation of 3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: 3-Methoxy-4-[(phenylsulfanyl)methyl]benzoic acid.
Reduction: 3-Methoxy-4-[(phenylsulfanyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfanyl group can interact with thiol groups in proteins, leading to modifications in protein function and activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their substituents:
Physicochemical Properties
- Lipophilicity : The phenylsulfanylmethyl group in the target compound increases logP compared to analogs with oxygen or smaller sulfur groups (e.g., -SCH₃ in ). This enhances membrane permeability, making it suitable for drug design.
- Reactivity : Sulfur atoms facilitate nucleophilic substitution or oxidation reactions, whereas oxygen-containing analogs (e.g., propargyloxy in ) are more prone to electrophilic aromatic substitution.
- Solubility : Ethoxy chains (e.g., in ) improve water solubility, whereas bulky substituents like phenylsulfanylmethyl may reduce it.
Research Findings and Trends
- Biological Activity : Sulfur-containing benzaldehydes (e.g., methylthio in ) exhibit enhanced antimicrobial properties compared to oxygenated analogs, suggesting the target compound may share this trait.
- Synthetic Utility : Bulky substituents like phenylsulfanylmethyl may hinder crystallization, necessitating advanced techniques (e.g., SHELX programs ) for structural elucidation.
- Market Trends : Derivatives like 3-methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0) are commercially significant in pharmaceutical manufacturing , indicating demand for structurally complex benzaldehydes.
Biological Activity
3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Name : 3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde
- CAS Number : 438532-51-5
- Molecular Formula : C11H12O2S
- Molecular Weight : 220.28 g/mol
The compound features a methoxy group and a phenylsulfanyl group attached to a benzaldehyde backbone, contributing to its unique biological activity.
Biological Activity Overview
Research indicates that 3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde exhibits various biological activities, particularly in the context of anticancer effects and antimicrobial properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- Cell Viability Assays : In vitro studies demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines. The IC50 values ranged from 5 to 15 µg/mL, indicating effective cytotoxicity against cancer cells.
-
Mechanism of Action :
- Apoptosis Induction : The compound triggers apoptosis in cancer cells, as evidenced by increased caspase activity (caspase-8 and caspase-9) upon treatment. This suggests involvement of both extrinsic and intrinsic apoptotic pathways .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound leads to cell cycle arrest at the subG0 phase, indicating a potential mechanism for its anticancer effects .
| Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | Apoptosis induction |
| HL-60 (Leukemia) | 7 | Cell cycle arrest |
| AGS (Gastric) | 5 | Mitochondrial membrane depolarization |
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that 3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde may possess antimicrobial activity.
- Antibacterial Studies : The compound has shown effectiveness against various bacterial strains, although specific mechanisms remain under investigation.
- Fungal Inhibition : Preliminary data indicate that the compound can inhibit fungal growth at concentrations around 10 µg/mL, suggesting potential applications in treating fungal infections .
Study on Anticancer Properties
One notable study involved evaluating the effects of 3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde on human cancer cell lines. Results indicated:
- A significant decrease in cell viability correlated with increased concentrations of the compound.
- Enhanced expression of apoptosis-related proteins was observed, supporting its role as an apoptosis inducer.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound:
- The study utilized disk diffusion methods to assess antibacterial activity against Gram-positive and Gram-negative bacteria.
- Results showed a clear zone of inhibition, suggesting effective antimicrobial action.
Conclusion and Future Directions
3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde demonstrates promising biological activities, particularly in anticancer and antimicrobial domains. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In vivo efficacy and safety assessments.
- Mechanistic studies to clarify pathways involved in its biological effects.
- Exploration of structure-activity relationships to optimize its pharmacological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
